盐酸利那德林

描述

Diphenhydramine is an antihistamine and sedative primarily used to treat allergies, insomnia, and symptoms of the common cold . It is also less commonly used for tremors in parkinsonism, and nausea . It is taken by mouth, injected into a vein, injected into a muscle, or applied to the skin .

Synthesis Analysis

A highly integrated approach to the development of a process for the continuous synthesis and purification of diphenhydramine has been reported . Mass spectrometry (MS) is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module that exploits reaction acceleration in charged microdroplets for high throughput route screening .Molecular Structure Analysis

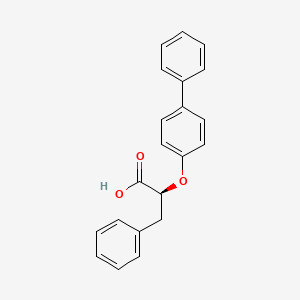

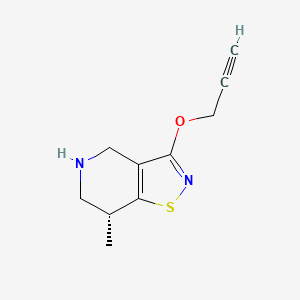

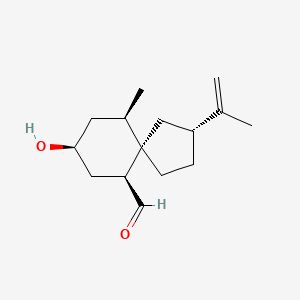

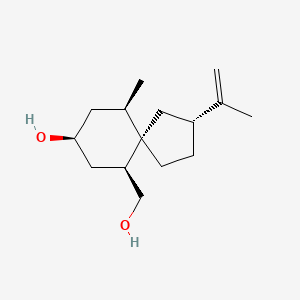

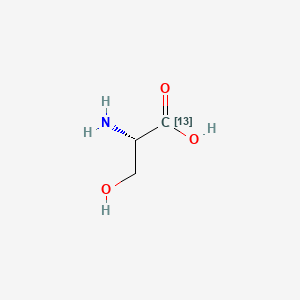

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Linadryl H molecule .Chemical Reactions Analysis

The continuous-flow synthesis and purification of diphenhydramine have been studied . The ability to rapidly screen conditions in charged microdroplets was used to guide optimization of the process in a microfluidic reactor . A quantitative MS method was developed and used to measure the reaction kinetics .Physical And Chemical Properties Analysis

The physical and chemical properties of diphenhydramine hydrochloride include a fusion temperature of 443K . More detailed physicochemical properties can be found in the safety data sheet .科学研究应用

1. 抗组胺剂

盐酸利那德林,也称为盐酸β-吗啡啉乙基苯甲醚,因其作为抗组胺剂的作用而受到研究。一项涉及 250 名个体的临床调查,包括患有过敏性疾病的个体,发现盐酸利那德林以每天 300 至 1,200 毫克的剂量口服时,对胃酸分泌和皮肤组胺反应有不同的影响。它还因给一些人提供一种幸福感和更安稳的睡眠而闻名。然而,它的有效性被认为低于苯那德林,并且很大一部分患者会感到嗜睡的副作用 (McBAVACK, Schulman, & Boyd, 1948).

2. 环境降解研究

盐酸利那德林似乎被错误地与六氯环己烷 (HCH) 降解的研究联系在一起,这可能是由于命名惯例的相似性。HCH 降解的研究重点是各种细菌菌株中的 lin 基因(如 linA 和 linB),例如保罗球菌,它们负责环境中 HCH 异构体的生物降解。这些基因编码在降解 HCH 等环境持久性污染物中起关键作用的酶,从而有助于生物修复工作 (Kumari 等,2002);(Trantírek 等,2001);(Lal 等,2010);(Okai 等,2010).

作用机制

Diphenhydramine is a first-generation H1 receptor antihistamine . It works by blocking certain effects of histamine, which produces its antihistamine and sedative effects . Antihistamines block histamine at H1 receptors, inhibit smooth muscle constriction in blood vessels and the respiratory and GI tracts, and decrease capillary permeability, salivation, and tear formation .

安全和危害

Diphenhydramine may cause dizziness or drowsiness . Use caution when driving, operating machinery, or performing other hazardous activities . The U.S. Food and Drug Administration (FDA) warns that taking higher than recommended doses of diphenhydramine can lead to serious heart problems, seizures, coma, or even death .

属性

IUPAC Name |

4-(2-benzhydryloxyethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20;/h1-10,19H,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBFGAOTUOOEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

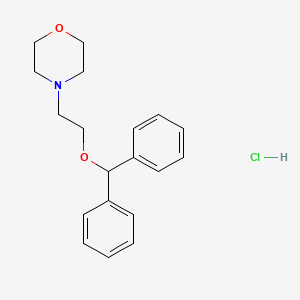

C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207998 | |

| Record name | Linadryl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5928-69-8 | |

| Record name | Linadryl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linadryl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1675331.png)